molecular formula C17H11N3OS B5725332 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol

2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol

Cat. No. B5725332
M. Wt: 305.4 g/mol
InChI Key: SASMOPOIRXAUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol, also known as BTA-NAP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol is not fully understood. However, it is believed that this compound exerts its biological activity by binding to specific target molecules and modulating their function. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load. In bacterial infections, this compound has been shown to inhibit bacterial growth and biofilm formation.

Advantages and Limitations for Lab Experiments

2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, this compound also has some limitations, including its low water solubility, which can limit its application in aqueous systems.

Future Directions

There are several future directions for the research on 2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol is synthesized by the reaction of 2-aminobenzothiazole and 1-naphthol in the presence of formaldehyde and acetic acid. The reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-1-naphthol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In environmental science, this compound has been used as a sensor for the detection of pollutants in water.

properties

IUPAC Name

2-(2,1,3-benzothiadiazol-4-yliminomethyl)naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3OS/c21-17-12(9-8-11-4-1-2-5-13(11)17)10-18-14-6-3-7-15-16(14)20-22-19-15/h1-10,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASMOPOIRXAUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14735143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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